3-anilino-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-anilino-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9,13,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURBFWKNFNSBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several medicinal chemistry applications, particularly in the development of anticancer agents and antimicrobial compounds.
Anticancer Activity
Research indicates that benzofuran derivatives, including 3-anilino-2-benzofuran-1(3H)-one, exhibit significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that benzofuran derivatives can inhibit the proliferation of breast, lung, and prostate cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : In vitro testing has shown that modifications to the benzofuran structure can enhance cytotoxicity. For example, compounds with specific substitutions on the phenyl ring exhibited increased binding interactions with cancer targets, leading to improved anticancer efficacy .
Antimicrobial Properties
The compound's structure allows it to interact with microbial targets effectively. Studies have reported that derivatives of benzofuran exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.
Radical Reactions
Recent advancements have highlighted the use of radical reactions involving this compound for synthesizing more complex structures. For instance:
- Copper-Catalyzed Radical Cascades : Researchers have developed methods for constructing benzofuran scaffolds through radical cascade reactions, which offer excellent functional-group compatibility .
- Visible Light Photocatalysis : This technique has been employed for asymmetric arylation of benzofuran derivatives, showcasing high enantioselectivity and yielding complex products efficiently .
Molecular Docking Studies
Molecular docking studies have been performed to understand the interactions between this compound and various biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its structure for enhanced biological activity.
In Silico Analysis
Research involving molecular docking has indicated that structural modifications can significantly affect binding affinity and selectivity towards specific enzymes or receptors involved in disease processes . This approach is essential for the rational design of new therapeutic agents based on this compound.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant inhibition of cancer cell proliferation; effective against various pathogens |
| Organic Synthesis | Building block for complex organic molecules | Effective in radical reactions and visible light photocatalysis |
| Molecular Docking | Understanding interactions with biological targets | Structural modifications enhance binding affinity and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuranone Derivatives
Table 1: Structural and Physical Properties of Selected Benzofuranone Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The anilino-phenyl group in this compound contributes to its higher XLogP3 (4.6) compared to derivatives with polar substituents like pyrazinylamino (XLogP3 = 1.8) . Trifluoromethyl groups (as in ) enhance hydrophobicity but reduce hydrogen-bonding capacity.
Synthetic Yields and Reactivity: Compounds synthesized via nucleophilic addition (e.g., 3-hydroxyisoindolin-1-ones) show yields >80% when using phenethylamine or ethanolamine, highlighting the efficiency of amine-based substituents . Bulkier substituents (e.g., bis(hydroxyphenyl) in ) may lower yields due to steric hindrance.
Crystal Structure and Packing: 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one exhibits distinct dihedral angles between the benzofuran core and pyrazine ring, affecting its π-π stacking behavior . Annelated cyclohexane derivatives (e.g., in ) display altered molecular geometries, influencing solid-state stability.
Q & A
Q. What are the recommended methods for synthesizing 3-anilino-2-benzofuran-1(3H)-one, and how do reaction conditions influence product purity?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, amines can react with benzofuranone derivatives in the presence of a base (e.g., NaH) to introduce the anilino group. Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature significantly affect regioselectivity and byproduct formation. Optimization studies suggest that anhydrous conditions and controlled heating (60–80°C) minimize hydrolytic side reactions . Purity can be verified using HPLC or GC-MS, with typical impurities arising from incomplete substitution or oxidation of the benzofuran core.
Q. How is the crystal structure of this compound determined, and what software tools are authoritative for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), and refinement uses SHELXL (part of the SHELX suite), which is widely validated for small-molecule crystallography . Key parameters include bond angles (e.g., C–N–C in the anilino group) and torsional angles of the benzofuran core. The Cambridge Crystallographic Data Centre (CCDC) provides deposition protocols for structural data .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. For example, the anilino proton resonates at δ 6.8–7.2 ppm, while the benzofuran lactone carbonyl appears at ~170 ppm in <sup>13</sup>C NMR .
- IR : Stretching vibrations for C=O (1740–1760 cm⁻¹) and N–H (3350–3450 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and confirm molecular weight (C14H11NO2, exact mass 237.0790) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?
Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived phosphoric acids) enables enantioselective formation of the benzofuran scaffold. For example, kinetic resolution during nucleophilic aromatic substitution can yield enantiomeric excess (ee) >90%. HPLC with chiral stationary phases (e.g., Chiralpak IA) is critical for ee determination .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Discrepancies often arise from stereochemical variations or aggregation in assay conditions. Solutions include:
- Structural Reanalysis : Verify stereochemistry via SCXRD or vibrational circular dichroism (VCD).
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to prevent aggregation artifacts .
- Dose-Response Validation : Ensure linearity in activity across multiple concentrations to rule off-target effects.
Q. How do substitutions on the anilino ring influence the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., –NO2) on the anilino ring decrease nucleophilicity, slowing further substitution reactions. Computational methods (DFT at B3LYP/6-31G*) predict Hammett σ values to correlate with reaction rates. Experimental validation via cyclic voltammetry reveals oxidation potentials shift by 0.1–0.3 V depending on substituents .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting XRD data for this compound polymorphs, and how are they mitigated?
Common issues include twinning or disorder in the crystal lattice. Use the WinGX suite for data integration and ORTEP-3 for visualizing thermal ellipsoids. If R-factors exceed 5%, re-examine hydrogen bonding networks (e.g., N–H···O interactions) and apply restraints during refinement .
Q. How can researchers validate the stability of this compound under physiological conditions?
Conduct accelerated degradation studies in buffers (pH 4–9) at 37°C. Monitor hydrolysis of the lactone ring via LC-MS. Stabilizing strategies include formulating as prodrugs (e.g., phosphate esters) or encapsulating in cyclodextrins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
